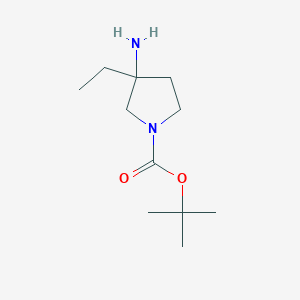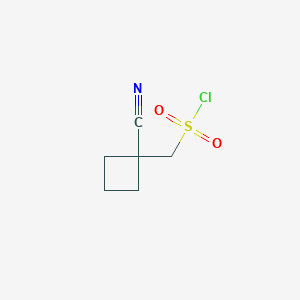
1-Boc-3-amino-3-ethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-amino-3-ethylpyrrolidine, also known as tert-butyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate, is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is a derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in organic synthesis and pharmaceutical research .
Preparation Methods
1-Boc-3-amino-3-ethylpyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of 3-amino-3-ethylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high purity and yield, such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Boc-3-amino-3-ethylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions. Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields 3-amino-3-ethylpyrrolidine, while substitution reactions can yield a variety of derivatives .
Scientific Research Applications
1-Boc-3-amino-3-ethylpyrrolidine is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable derivatives.
Mechanism of Action
The mechanism of action of 1-Boc-3-amino-3-ethylpyrrolidine is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Boc-3-amino-3-ethylpyrrolidine can be compared to other Boc-protected amino compounds, such as:
1-Boc-3-aminopyrrolidine: Similar in structure but lacks the ethyl group at the 3-position.
1-Boc-3-iodoazetidine: Contains an iodine atom instead of an amino-ethyl group.
1-Boc-3-amino-3-methylpyrrolidine: Features a methyl group instead of an ethyl group at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-11(12)6-7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFYHXWIXUZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191811 |
Source


|
| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158758-60-1 |
Source


|
| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158758-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)




![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

